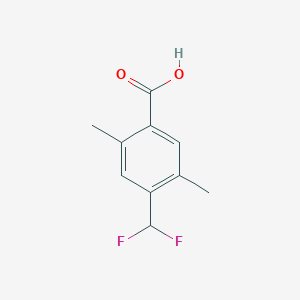

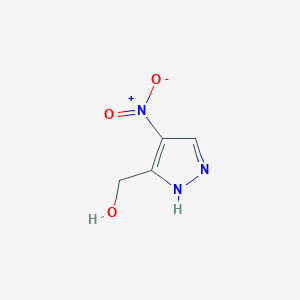

(4-Nitro-1H-pyrazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Nitro-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C4H5N3O3 . It has an average mass of 143.101 Da and a monoisotopic mass of 143.033096 Da . It is part of the pyrazole family, a group of compounds characterized by a five-membered heterocyclic ring structure with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “(4-Nitro-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring with a nitro group at the 4-position and a methanol group at the 5-position . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Scientific Research Applications

Energetic Materials and Explosives

(4-Nitro-1H-pyrazol-5-yl)methanol: and its derivatives have been investigated for their potential as energetic materials. For instance, related compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts exhibit promising properties as primary and secondary explosives. Researchers have characterized these materials using techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction. Their thermal stability, density, and sensitivity to impact and friction have been evaluated .

Thermally Robust Energetic Compounds

Another nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole , has been synthesized from commercially available reagents. Its single-crystal X-ray analysis revealed interesting conformational isomerism. This compound demonstrates superior thermal robustness and may find applications in heat-resistant energetic materials .

Detonation Performance Enhancement

Theoretical performance calculations have shown that certain energetic salts based on (4-Nitro-1H-pyrazol-5-yl)methanol exhibit high detonation pressures and velocities. These compounds compete with or even surpass the performance of well-known explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) .

Green Primary Explosives

Some metal and nitrogen-rich salts derived from this compound fall within the category of green primary explosives. These materials exhibit suitable impact and friction sensitivities while avoiding toxic metals. Their structures include two-dimensional and one-dimensional metal–organic frameworks .

Heat-Resistant Energetic Materials

Compounds like 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine have demonstrated superior thermal stability and energetic parameters compared to commonly used heat-resistant explosives. This suggests potential applications in extreme conditions .

Synthetic Routes and Modifications

Researchers have developed synthetic routes to create related compounds, such as 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H2DNP-5T) . These methods involve cyanation and cycloaddition reactions. Understanding these pathways contributes to the design of novel energetic materials .

Future Directions

The future directions for research on “(4-Nitro-1H-pyrazol-5-yl)methanol” and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of new pyrazole derivatives and the exploration of their potential applications in various fields is a promising area of research .

properties

IUPAC Name |

(4-nitro-1H-pyrazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-2-3-4(7(9)10)1-5-6-3/h1,8H,2H2,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOZIAVBQKXPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3001377.png)

![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)

![Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate](/img/structure/B3001384.png)

![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)

![8-(4-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3001386.png)

![2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B3001391.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)